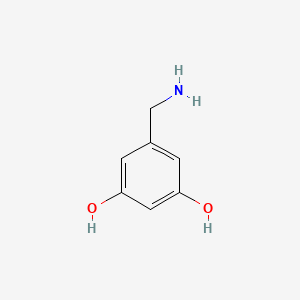
N-óxido de 2,6-difenilpiridina
Descripción general
Descripción
2,6-Diphenylpyridine N-oxide is a heterocyclic organic compound known for its unique chemical structure and biological activity. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 160-162°C. This compound has gained significant attention in various fields of research due to its versatile applications.
Aplicaciones Científicas De Investigación
2,6-Diphenylpyridine N-oxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions where it serves as a mild oxidant.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and metabolic pathways.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological processes.
Industry: It is used in the development of fluorescent sensors for monitoring photopolymerization processes and determining the efficiencies of superacid generation by cationic photoinitiators.
Mecanismo De Acción
Biochemical Pathways
2,6-DPN is employed as a “turn-on” fluorescent chemosensor, particularly for sensing Ag+ ions in aqueous media. This compound exhibits high selectivity and a significant fluorescent response, which is critical for detecting Ag+ in mammalian cells. Furthermore, derivatives of 2,6-diphenylpyridine serve as fluorescent sensors in photopolymerization processes and can determine the efficiencies of superacid generation by cationic photoinitiators .
Result of Action
The molecular and cellular effects of 2,6-DPN’s action are primarily observed in its role as a fluorescent sensor. Compounds containing strong electron-donating substituent slightly shift their fluorescence spectrum during the free-radical polymerization of monomer, which enables the monitoring of the polymerization progress using the fluorescence intensity ratio measured at two different wavelengths as the progress indicator .
Action Environment
The position of the fluorescence spectrum of 2,6-diphenylpyridine derivatives with electron-withdrawing substituents is practically insensitive to changes occurring in their environment . Hence, it is recommended to use these compounds with different indicators of the progress of the photopolymerization process based on normalized intensity of fluorescence (I max /I 0 ) . This suggests that environmental factors may have minimal influence on the compound’s action, efficacy, and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenylpyridine N-oxide typically involves the oxidation of 2,6-diphenylpyridine. One common method uses sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts under mild reaction conditions . Another method employs titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent, offering a safer and more efficient process .
Industrial Production Methods
Industrial production methods for 2,6-Diphenylpyridine N-oxide often focus on optimizing yield and safety. The use of solvent-free protocols and reusable heterogeneous catalysts, such as activated Fuller’s earth, has been explored to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diphenylpyridine N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a mild oxidant due to its redox activity and can participate in oxygen atom transfer reactions .
Common Reagents and Conditions
Common reagents used in reactions with 2,6-Diphenylpyridine N-oxide include hydrogen peroxide, sodium percarbonate, and titanium silicalite. These reactions are typically conducted under mild conditions to prevent over-oxidation and ensure safety .
Major Products
The major products formed from reactions involving 2,6-Diphenylpyridine N-oxide depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various oxygenated derivatives, while substitution reactions can introduce different functional groups onto the pyridine ring .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,6-Diphenylpyridine N-oxide include other pyridine N-oxides and derivatives, such as pyridine N-oxide and 2,6-diphenylpyridine .
Uniqueness
What sets 2,6-Diphenylpyridine N-oxide apart is its specific substitution pattern and the presence of phenyl groups at the 2 and 6 positions of the pyridine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
Propiedades
IUPAC Name |
1-oxido-2,6-diphenylpyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLQGULBXCFSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C(=CC=C2)C3=CC=CC=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508149 | |
| Record name | 1-Oxo-2,6-diphenyl-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78500-88-6 | |
| Record name | 1-Oxo-2,6-diphenyl-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


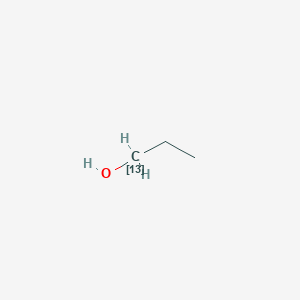


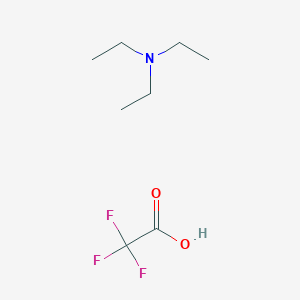



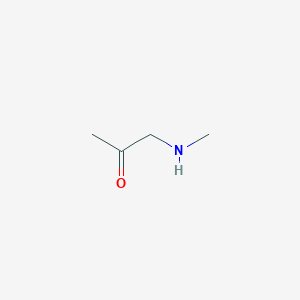
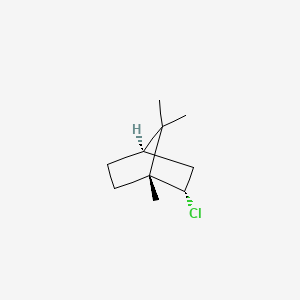
![2-[4-(2-Methylpropoxy)phenyl]acetohydrazide](/img/structure/B1626267.png)
